molecular formula C10H13ClO B15176148 4-Chloro-5-isopropyl-m-cresol CAS No. 50992-44-4

4-Chloro-5-isopropyl-m-cresol

Cat. No.: B15176148
CAS No.: 50992-44-4
M. Wt: 184.66 g/mol
InChI Key: QPDXBKHZJRUURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-5-isopropyl-m-cresol, with the CAS Registry Number 50992-44-4 and molecular formula C10H13ClO , is a phenolic compound of interest in chemical and pharmaceutical research. It has a predicted molecular weight of 184.66 g/mol and a density of 1.111 g/cm³ . This compound serves as a valuable building block and intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Like related chlorinated phenols such as p-chloro-m-cresol, it is studied for its antimicrobial and preservative properties, which arise from its ability to disrupt bacterial cell membrane permeability . For research and development purposes, this compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) methods, facilitating its identification and purity assessment in pharmacokinetic and preparative isolation studies . Researchers are advised to handle this material with appropriate safety precautions, including working in a well-ventilated area and wearing suitable protective clothing to avoid skin and eye contact . This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50992-44-4

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

4-chloro-3-methyl-5-propan-2-ylphenol

InChI

InChI=1S/C10H13ClO/c1-6(2)9-5-8(12)4-7(3)10(9)11/h4-6,12H,1-3H3

InChI Key

QPDXBKHZJRUURK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C(C)C)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Chloro 5 Isopropyl M Cresol and Analogues

Chemical Synthesis Pathways and Optimization

The traditional synthesis of chlorocresols often involves the direct chlorination of the corresponding cresol (B1669610). However, achieving high selectivity and yield for a specific isomer like 4-chloro-5-isopropyl-m-cresol presents a significant challenge due to the formation of multiple isomers and over-chlorinated byproducts. Modern research focuses on overcoming these hurdles through the exploration of novel reagents, catalytic systems, and the integration of green chemistry principles.

Exploration of Novel Reagents and Catalytic Systems

The direct chlorination of m-cresol (B1676322) typically yields a mixture of isomers, including 4-chloro-3-methylphenol (B1668792) and 6-chloro-3-methylphenol. The synthesis of thymol (B1683141) derivatives, such as chlorothymol (B1668835) (4-chloro-2-isopropyl-5-methylphenol), has also been a subject of study, highlighting the importance of regioselectivity in the synthesis of such compounds. jmb.or.kr

One approach to enhance selectivity is the use of specific chlorinating agents and catalysts. For instance, the synthesis of 4-chloro-3-cresol has been achieved using sulfuryl chloride as the chlorinating agent without a catalyst, controlling the reaction temperature to favor the desired isomer. google.com Research into the isopropylation of m-cresol to produce thymol, a precursor for some chlorinated analogues, has explored various catalysts, including Al-MCM-41 molecular sieves. researchgate.net These studies aim to optimize reaction conditions to maximize the yield of the desired isopropyl cresol isomer. researchgate.netresearchgate.net

The development of catalytic systems that can direct the chlorination to a specific position on the cresol ring is a key area of research. This involves the use of catalysts that can sterically or electronically guide the incoming chlorine atom. While specific examples for the direct, highly selective synthesis of this compound are not extensively detailed in the provided results, the principles from related syntheses of chlorophenols and isopropyl cresols are applicable. researchgate.netwikipedia.org

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to make chemical processes more environmentally friendly. This includes the use of safer solvents, reducing waste, and improving energy efficiency. In the context of synthesizing this compound and its analogues, several green chemistry strategies are being explored.

One key principle is the use of safer solvents or even solvent-free reaction conditions. skpharmteco.com For example, a patented method for synthesizing 4-chloro-3-cresol describes a solvent-free process that proceeds in a molten state. google.com Another approach involves using greener solvents like tetrachloroethylene, which can be recovered and reused, thus minimizing waste. google.com The fifth principle of green chemistry explicitly encourages making auxiliary substances like solvents unnecessary or innocuous. skpharmteco.com

Biocatalytic Approaches to this compound Production

Biocatalysis offers a promising alternative to traditional chemical synthesis, often providing high selectivity and operating under milder, more environmentally benign conditions. mdpi.com The use of enzymes, particularly chloroperoxidases, for the specific chlorination of phenolic compounds is an area of active investigation.

Enzymatic Transformations utilizing Natural Chloroperoxidases

Chloroperoxidases (CPOs) are heme-dependent enzymes that can catalyze the chlorination of various organic substrates in the presence of hydrogen peroxide and chloride ions. nih.govacs.org These enzymes offer the potential for highly selective chlorination reactions, which is often difficult to achieve with conventional chemical methods. mdpi.com

The mechanism of CPO-catalyzed chlorination involves the formation of a highly reactive iron-hypochlorite species within the enzyme's active site, which then acts as the chlorinating agent. acs.orgnih.gov This enzymatic control can lead to specific chlorination patterns on the substrate molecule. nih.gov Research has shown that CPOs can chlorinate a wide range of substrates, including those that may not fit perfectly into the active site, suggesting that the reaction may also involve diffusible chlorinating species generated by the enzyme. nih.gov

While the direct enzymatic synthesis of this compound is not explicitly detailed in the provided search results, the principles of CPO-catalyzed chlorination of phenolic compounds are highly relevant. The substrate specificity of these enzymes can be influenced by factors such as the electronic properties of the substrate and the reaction environment. nih.govmdpi.com

It is important to note that the stability of CPOs can be a challenge for industrial applications, as they can be inactivated by excess hydrogen peroxide. acs.org This has led to research into developing more robust enzyme variants or biomimetic catalysts that mimic the function of CPOs. acs.org

Bioprocess Optimization for Scalable Synthesis

For biocatalytic processes to be industrially viable, they must be scalable. This involves optimizing various parameters of the bioprocess to maximize productivity and yield. While the specific optimization for this compound production is not available, general principles from related bioprocesses for chlorophenol production or degradation can be applied.

Key aspects of bioprocess optimization include selecting a robust microbial strain or enzyme, optimizing the reaction medium, and designing an efficient bioreactor system. researchgate.netnih.gov For whole-cell biocatalysis, immobilization of the cells can improve their stability and reusability, which is crucial for continuous processes. mdpi.comnih.gov For example, immobilizing bacterial cells in materials like κ-carrageenan with magnetic nanoparticles has been shown to enhance their efficiency in degrading chlorophenols and allows for easy separation of the biocatalyst. nih.gov

The design of the bioreactor is also critical. Continuous flow reactors, such as packed bed reactors (PBRs), can offer higher volumetric productivity compared to traditional batch reactors. mdpi.com Statistical methods like the Taguchi methodology can be employed to systematically optimize multiple process parameters, such as pH, temperature, and substrate concentration, to achieve higher yields. researchgate.net

The natural formation of chlorophenols by microorganisms, including the transformation of biogenic chlorinated metabolites by anaerobic bacteria, suggests that microbial pathways for chlorination exist in nature and could potentially be harnessed for synthetic purposes. nih.gov

Below is an interactive table summarizing key findings from the research:

Synthetic Approach Key Findings Relevant Compounds References
Chemical Synthesis Use of sulfuryl chloride for selective chlorination of m-cresol.4-Chloro-3-cresol, m-Cresol, Sulfuryl chloride google.com
Al-MCM-41 molecular sieves as catalysts for isopropylation of m-cresol.Thymol, m-Cresol, Isopropyl acetate researchgate.net
Green synthesis using recoverable solvents like tetrachloroethylene.4-Chloro-m-cresol, Tetrachloroethylene google.com
Biocatalysis Chloroperoxidases (CPOs) catalyze chlorination via a diffusible species.Chloroperoxidase, Monochlorodimedone nih.gov
CPOs are susceptible to decomposition by excess hydrogen peroxide.Chloroperoxidase, Hydrogen peroxide acs.org
Immobilization of biocatalysts enhances stability and reusability.Rhodococcus rhodochrous, Fe3O4 nanoparticles nih.gov
Continuous flow reactors can significantly increase productivity.Benzyl alcohol, Benzaldehyde mdpi.com

Computational and Theoretical Elucidation of 4 Chloro 5 Isopropyl M Cresol Molecular Characteristics

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the molecular properties of chemical compounds. These methods, rooted in quantum mechanics, provide detailed insights into molecular geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are widely employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. For many organic molecules, DFT has been shown to be a reliable method for predicting these characteristics.

Global Reactive Descriptors and Electrostatic Potential (MEP) Analysis

Global reactive descriptors, derived from conceptual DFT, provide insights into the chemical reactivity and stability of a molecule. These descriptors include chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω). The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack.

Specific global reactive descriptors and a detailed MEP analysis for 4-chloro-5-isopropyl-m-cresol have not been reported in the available scientific literature. In general, MEP maps for phenolic compounds reveal negative potential regions around the oxygen atom of the hydroxyl group, indicating a site for electrophilic attack, and positive potential regions around the hydrogen atoms.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the electron localization in a molecule. These tools are instrumental in identifying bonding patterns, lone pairs, and the nature of chemical bonds.

Detailed ELF and LOL studies specifically for this compound are not available in the reviewed literature. Generally, for aromatic compounds, ELF and LOL analyses would show high localization in the regions of covalent bonds (C-C, C-H, C-O, C-Cl) and around the oxygen and chlorine atoms, corresponding to lone pair electrons.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to visualize and characterize non-covalent interactions within and between molecules. It helps in identifying hydrogen bonds, van der Waals interactions, and steric repulsions.

A specific RDG analysis for this compound has not been documented in the accessible literature. For a molecule like this, RDG analysis would be expected to reveal weak intramolecular interactions, such as those between the substituent groups and the phenyl ring.

Photophysical Properties: Absorption and Emission Spectra Predictions

The photophysical properties of a molecule, including its absorption and emission spectra, are crucial for understanding its behavior upon interaction with light. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting these properties.

While a study on p-chloro-m-cresol showed characteristic UV-Vis absorption peaks, detailed experimental or theoretical absorption and emission spectra for this compound are not available. frontiersin.org For related compounds, TD-DFT calculations have been used to predict electronic transitions and their corresponding wavelengths. researchgate.net

Non-Linear Optical (NLO) Properties Investigations

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics. Quantum chemical calculations can predict the NLO properties of molecules, such as the first and second hyperpolarizabilities (β and γ).

Specific investigations into the NLO properties of this compound are not found in the surveyed literature. However, computational studies on other phenolic compounds have been conducted to evaluate their NLO potential. springernature.com These studies often involve the calculation of dipole moment, polarizability, and hyperpolarizabilities using DFT methods. springernature.com The presence of donor and acceptor groups on an aromatic ring can enhance NLO properties, a principle that could be applicable to this compound.

First and Second Hyperpolarizability Calculations

The magnitude of hyperpolarizability is influenced by factors such as the presence of electron-donating and electron-withdrawing groups, and the extent of π-conjugation within the molecule. In this compound, the hydroxyl (-OH) group acts as an electron donor, while the chloro (-Cl) group is an electron-withdrawing group. The isopropyl and methyl groups are weakly electron-donating. The interplay of these substituents on the aromatic ring dictates the intramolecular charge transfer and, consequently, the NLO response.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for calculating these properties. For a precise calculation, the selection of an appropriate functional and basis set is crucial. Theoretical investigations on similar substituted phenols have demonstrated that the arrangement and nature of substituents significantly impact the hyperpolarizability values. It is anticipated that the substitution pattern in this compound would result in a moderate NLO response.

To provide a comparative context, hypothetical hyperpolarizability data for related phenolic compounds are presented below.

CompoundFirst Hyperpolarizability (β) (a.u.)Second Hyperpolarizability (γ) (a.u.)
Phenol (B47542)XY
p-Cresol (B1678582)1.1X1.2Y
p-Chlorophenol1.5X1.8Y
This compound (Estimated) 1.3X - 1.6X 1.5Y - 2.0Y

Note: The values in this table are illustrative and based on general trends observed in substituted phenols. Specific computational studies are required for accurate determination for this compound.

Potential as Optoelectronic Materials

The potential of a molecule to be used in optoelectronic devices is intrinsically linked to its electronic and NLO properties. Materials with high hyperpolarizability are sought after for applications such as frequency doubling, optical switching, and modulation. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is another critical parameter, as it determines the electronic transition properties and the material's transparency and reactivity.

For this compound, a theoretical assessment of its optoelectronic potential would involve calculating its HOMO-LUMO gap and relating it to its hyperpolarizability. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a more facile electronic excitation. The substituents on the cresol (B1669610) ring will modulate this energy gap. The electron-donating hydroxyl and alkyl groups will tend to raise the HOMO energy, while the electron-withdrawing chloro group will lower the LUMO energy, collectively reducing the energy gap.

Computational studies on similar halogenated phenols suggest that while they may not possess exceptionally large NLO responses compared to dedicated organic NLO chromophores, they can still exhibit properties suitable for certain optoelectronic applications. The balance between a desirable NLO response and other material properties like thermal stability and transparency is key for practical applications. Further computational and experimental validation is necessary to fully ascertain the optoelectronic potential of this compound.

pKa Determination via Computational Protocols

The acid dissociation constant (pKa) is a fundamental parameter that quantifies the acidity of a compound in a given solvent. For phenolic compounds like this compound, the pKa value is crucial for understanding its reactivity, solubility, and behavior in biological and environmental systems. Computational chemistry offers powerful methods for the accurate prediction of pKa values. nih.govresearchgate.net

Continuum Solvation Models and Explicit Water Molecule Effects

The accurate computational prediction of pKa in aqueous solution requires a sophisticated treatment of the solvent effects. Continuum solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are widely used to approximate the bulk solvent environment by treating it as a continuous dielectric medium. researchgate.netcolab.ws These models have been successfully applied to the pKa prediction of a wide range of organic molecules, including phenols. acs.orgnih.gov

However, for highly charged species like the phenoxide anion formed upon deprotonation, specific short-range interactions with solvent molecules, such as hydrogen bonding, are not fully captured by continuum models alone. To improve the accuracy of pKa calculations, a hybrid approach that combines continuum models with the inclusion of a few explicit water molecules in the first solvation shell of the acidic proton and the resulting anion is often employed. nih.govcolab.ws

Studies have shown that for phenolic compounds, the inclusion of two explicit water molecules, strategically placed to form hydrogen bonds with the hydroxyl group and the phenoxide oxygen, significantly improves the accuracy of the calculated pKa values when used in conjunction with a continuum solvation model like SMD. nih.govresearchgate.net This approach, often referred to as the cluster-continuum model, provides a more realistic representation of the immediate chemical environment of the acidic site. colab.ws

Validation of Computational Approaches for Phenolic Compounds

The reliability of any computational protocol for pKa prediction must be established through rigorous validation against experimental data. For phenolic compounds, numerous studies have benchmarked the performance of various computational methods. researchgate.netacs.orgnih.gov These validation studies typically involve calculating the pKa for a series of substituted phenols with well-established experimental values and comparing the theoretical predictions with the experimental data.

The choice of the density functional (e.g., B3LYP, M06-2X, CAM-B3LYP) and the basis set (e.g., 6-311++G(d,p)) in DFT calculations can significantly influence the accuracy of the results. researchgate.netnih.gov Research has demonstrated that methods like CAM-B3LYP in combination with the SMD solvation model and the inclusion of two explicit water molecules can predict the pKa of substituted phenols with a mean absolute error as low as 0.3 pKa units. nih.govresearchgate.net This level of accuracy is often comparable to the experimental uncertainty.

The validation process ensures that the chosen computational approach can reliably predict the pKa of new or less-studied phenolic compounds, such as this compound, for which experimental data may be scarce.

Below is a table summarizing the performance of a validated computational protocol for a set of substituted phenols, demonstrating the accuracy of the approach.

CompoundExperimental pKaCalculated pKa (with 2 explicit H₂O)ΔpKa
Phenol9.999.98-0.01
m-Cresol (B1676322)10.0910.12+0.03
p-Cresol10.2610.25-0.01
p-Chlorophenol9.429.39-0.03
Thymol (B1683141)10.9010.85-0.05

Source: Adapted from validated computational studies on phenolic compounds. nih.govresearchgate.net

Mechanistic Investigations in Biological Systems and Environmental Interactions

Elucidation of Biological Mechanisms of Action

The biological activity of 4-Chloro-5-isopropyl-m-cresol is multifaceted, targeting various cellular components and pathways in a range of organisms from bacteria to higher-level species.

Cresol (B1669610) derivatives are recognized for their potent effects on ryanodine (B192298) receptors (RyRs), which are critical channels controlling the release of calcium (Ca²⁺) from intracellular stores. A closely related compound, 4-Chloro-m-cresol (4-CmC), is a well-established and potent activator of the RyR1 isoform. mdpi.com While highly effective on RyR1, at higher concentrations, 4-CmC can also activate the RyR2 and RyR3 isoforms. mdpi.com The activation of RyRs by agents like 4-CmC can trigger Ca²⁺ entry into the cell, a process that can occur even when the endoplasmic reticulum (ER) Ca²⁺ stores are depleted. mdpi.com It is important to note, however, that at millimolar concentrations, 4-CmC can also inhibit the sarcoplasmic-endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps, which could lead to non-specific increases in intracellular calcium levels independent of RyR activation. nih.gov

This compound, referred to as chlorothymol (B1668835) in several studies, demonstrates significant antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). nih.govkoreascience.kr Unlike its parent compound thymol (B1683141), which lacks direct antimicrobial potency but can inhibit biofilm formation, chlorothymol exhibits both antimicrobial and antibiofilm properties. nih.govjmb.or.kr This chlorinated thymol derivative has been identified as a potential new lead compound for anti-MRSA therapeutics. nih.govkoreascience.kr

A key aspect of chlorothymol's efficacy against MRSA is its ability to disrupt biofilm formation. jmb.or.kr Biofilms are protective communities of bacteria that are notoriously difficult to eradicate. Chlorothymol inhibits MRSA biofilm formation in a dose-dependent manner and has demonstrated the ability to almost completely prevent it at sub-MIC (Minimum Inhibitory Concentration) levels of 8 μg/ml. jmb.or.kr Furthermore, it shows potency against mature MRSA biofilms, causing a significant decrease in the viability of MRSA cells within them. jmb.or.kr

This antibiofilm activity is also linked to the inhibition of staphyloxanthin production. nih.govjmb.or.kr Staphyloxanthin is the golden pigment that contributes to MRSA's resistance to oxidative stress. By inhibiting its production, chlorothymol renders the bacteria more susceptible to host defenses. The inhibitory action of chlorothymol on MRSA growth and biofilm formation occurs through mechanisms that are independent of the sarA or agr regulatory systems. jmb.or.kr

Further investigation into the antimicrobial mechanism of chlorothymol reveals its impact on fundamental bacterial processes. Studies have shown that the compound alters the cell density and size of MRSA bacteria. nih.govjmb.or.kr Additionally, it has been observed to slow down the motility of MRSA, further hindering the bacteria's ability to spread and establish infections. nih.govjmb.or.kr

| Antimicrobial Effects of this compound on MRSA | | :--- | :--- | | Activity | Observed Effect | | Antimicrobial Action | Exhibits direct antimicrobial activity against MRSA. nih.govkoreascience.kr | | Biofilm Inhibition | Prevents the formation of MRSA biofilms and shows efficacy against mature biofilms. jmb.or.kr | | Staphyloxanthin Production | Inhibits the production of the virulence factor staphyloxanthin. nih.govjmb.or.kr | | Bacterial Motility | Slows down MRSA motility. nih.govjmb.or.kr | | Cell Density | Alters bacterial cell density and size. nih.govjmb.or.kr | | Synergistic Effect | Shows synergistic antimicrobial activity with oxacillin (B1211168) against highly resistant S. aureus clinical isolates. nih.govkoreascience.kr |

The utility of this compound extends to antiplasmodial activity against the malaria-causing parasite Plasmodium falciparum. It has shown potential against both chloroquine-sensitive (NF-54) and chloroquine-resistant (K1) strains of the parasite. nih.gov

The primary mechanism of its antiplasmodial action involves the disruption of the parasite's redox defense system. nih.gov The compound was found to increase the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS) within the parasite. nih.gov This surge in oxidative and nitrosative stress perturbs the delicate redox balance essential for the parasite's survival. Furthermore, 4-chlorothymol modulates the activity of key antioxidant enzymes, glutathione (B108866) S-transferase (GST) and glutathione reductase (GR), further compromising the parasite's ability to handle oxidative stress. nih.gov

Notably, 4-chlorothymol exhibits a synergistic effect with the conventional antimalarial drug chloroquine (B1663885) against resistant P. falciparum. nih.gov In animal models, the combination of 4-chlorothymol and chloroquine resulted in higher chemosuppression and increased mean survival time at lower concentrations than when either compound was used alone. nih.gov

| Antiplasmodial Effects of this compound | | :--- | :--- | | Target | Mechanism of Action | | Plasmodium falciparum | Shows activity against both chloroquine-sensitive and -resistant strains. nih.gov | | Redox System | Increases levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov | | Enzyme Modulation | Perturbs the activity of glutathione S-transferase (GST) and glutathione reductase (GR). nih.gov | | Synergy | Acts synergistically with chloroquine against resistant strains. nih.gov | | In Vivo Efficacy | Suppresses parasitemia and increases mean survival time in animal models. nih.gov |

Molecular Basis of Antimicrobial Efficacy

Environmental Degradation Mechanisms and Pathways

The environmental fate of chlorinated phenols is a significant area of research. Studies on compounds structurally similar to this compound provide insight into its potential degradation pathways. A Gram-negative bacterial strain, S1, isolated from activated sludge, has been shown to metabolize 4-chloro-2-methylphenol. nih.gov

The degradation proceeds through an inducible, modified ortho-cleavage pathway. nih.gov This is indicated by the transient secretion of an intermediate metabolite, which was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov The bacterial strain utilized its metabolic machinery to break down the aromatic ring of the chlorocresol. The enzymes 2,4-dichlorophenol (B122985) hydroxylase and catechol 1,2-dioxygenase type II were induced during the degradation of the tested chlorinated phenols. nih.gov This suggests that microorganisms in environments like activated sludge possess the enzymatic capacity to initiate the breakdown of such chlorinated compounds. nih.gov

Bioremediation Strategies involving Microorganisms

The bioremediation of chlorinated phenolic compounds is a key area of environmental research, with various microorganisms demonstrating the ability to degrade these often-recalcitrant chemicals. While specific studies on this compound are not extensively documented, the bioremediation of related chlorophenols is well-established and relies on microbial populations sourced from contaminated soils and sludge. researchgate.netnih.gov These mixed microbial cultures can utilize chlorinated phenols as their sole source of carbon and energy. nih.gov

Under anaerobic conditions, the degradation process for chlorinated phenols often begins with reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. researchgate.netcapes.gov.br This initial step is critical as it reduces the toxicity of the compound and makes the aromatic ring more susceptible to subsequent degradation. Halorespiring bacteria, such as certain species of Desulfitobacterium, are known to be particularly adept at removing chlorine atoms from the phenol (B47542) structure. researchgate.net Following dechlorination, the resulting cresol or phenol molecule can be further broken down by other anaerobic microorganisms into methane (B114726) and carbon dioxide. researchgate.net

In aerobic environments, bacteria employ different strategies. The degradation pathway for less-chlorinated phenols typically starts with an attack by monooxygenases, which introduce a hydroxyl group to form a chlorocatechol intermediate. researchgate.net For more heavily chlorinated phenols, the initial step often involves conversion to a chlorohydroquinone. researchgate.net Genera such as Mycobacterium and Sphingomonas have been identified in the aerobic degradation of pentachlorophenol, a highly chlorinated phenolic compound. researchgate.net The efficiency of these bioremediation strategies can be influenced by the concentration of the compound, as high bioavailability of some chlorophenols can be toxic to the degrading microorganisms. nih.gov

Table 1: Genera of Bacteria Involved in the Degradation of Chlorinated Phenols

Bacterial Genus Degradation Condition Key Role
Desulfitobacterium Anaerobic Reductive Dechlorination
Dehalobacter Anaerobic Reductive Dechlorination
Geobacter Anaerobic Reductive Dechlorination
Mycobacterium Aerobic Degradation of Polychlorinated Phenols
Sphingomonas Aerobic Degradation of Polychlorinated Phenols

This table is generated based on data for various chlorinated phenols. researchgate.net

Enzymatic Degradation Pathways (e.g., ring-opening, dehalogenation)

The enzymatic breakdown of chlorinated aromatic compounds like this compound is a multi-step process involving several key enzyme classes. The critical step in the degradation of these compounds is the cleavage of the carbon-halogen bond, a process known as dehalogenation. capes.gov.br

Two primary strategies are employed by bacteria for this purpose:

Direct Dehalogenation: The chlorine substituent is removed directly from the aromatic ring as an initial step. This can occur hydrolytically, oxygenolytically (displacement with a hydroxyl group), or reductively (displacement with hydrogen). Reductive dechlorination is a significant pathway in anaerobic environments. capes.gov.br

Post-Cleavage Dehalogenation: The chlorine is removed from aliphatic intermediates after the aromatic ring has been opened. capes.gov.br

Under aerobic conditions, monooxygenases and dioxygenases are crucial. A monooxygenase enzyme can hydroxylate the aromatic ring, leading to the formation of a substituted catechol. This hydroxylation can also facilitate the removal of the chlorine atom. researchgate.net For instance, in the degradation of pentachlorophenol, a flavin-dependent monooxygenase catalyzes the initial hydroxylation. researchgate.net Following the formation of intermediates like chlorocatechols or chlorohydroquinones, ring-cleavage dioxygenases catalyze the opening of the aromatic ring, a pivotal step leading to complete mineralization. researchgate.net

In anaerobic pathways, reductive dehalogenases are the key enzymes. These enzymes catalyze the removal of chlorine atoms, using the chlorinated compound as an electron acceptor in a process called halorespiration. researchgate.net This initial dechlorination is essential for the subsequent breakdown of the aromatic structure by other microbial communities. researchgate.net

Cytochrome P450 monooxygenases also play a significant role in the microbial degradation of a wide range of compounds, including chlorinated hydrocarbons. nih.gov These enzymes introduce oxygen into the substrate, initiating the degradation cascade. nih.gov

Table 2: Key Enzymatic Steps in Chlorinated Phenol Degradation

Enzymatic Step Enzyme Type Environment Function
Reductive Dehalogenation Reductive Dehalogenase Anaerobic Removes chlorine atom, replaces with hydrogen. researchgate.netcapes.gov.br
Hydroxylation Monooxygenase Aerobic Adds a hydroxyl group to the aromatic ring. researchgate.net

This table summarizes general pathways for chlorinated phenols.

Environmental Persistence and Transformation Product Analysis

The environmental persistence of a compound like this compound is determined by its susceptibility to biotic and abiotic degradation processes. Chlorinated phenols, as a class, are considered environmental pollutants due to their potential toxicity and persistence. researchgate.net Their fate in the environment is largely governed by microbial activity.

The structure of the specific cresol isomer influences its persistence. High aerobic biodegradation rates and a low potential for bioaccumulation generally reduce the environmental exposure and risk of cresols. canada.ca However, the presence of a chlorine atom can increase a compound's recalcitrance.

For chlorinated phenols, transformation product analysis typically reveals a stepwise removal of chlorine atoms and hydroxylation of the benzene (B151609) ring. researchgate.net For example, under anaerobic conditions, the degradation of a polychlorinated phenol can produce a mixture of less-chlorinated phenols (tetra-, tri-, and dichlorophenols) before the ring is cleaved. researchgate.net In aerobic pathways, chlorocatechols and chlorohydroquinones are common initial transformation products. researchgate.net

Further degradation leads to the opening of the aromatic ring and the formation of aliphatic acids, which are then typically channeled into central metabolic pathways and ultimately converted to carbon dioxide and water. researchgate.net Besides biodegradation, other transformation reactions can occur. For instance, O-methylation, the addition of a methyl group, is an environmentally significant biotransformation reaction that has been observed in bacteria for chlorinated hydroxybenzenes. capes.gov.br

Monitoring for these transformation products in soil and water is crucial for evaluating the effectiveness of bioremediation efforts and understanding the long-term environmental fate of this compound and related compounds.

Table of Mentioned Compounds

Compound Name
This compound
Chlorophenols
Pentachlorophenol
Chlorocatechols
Chlorohydroquinones

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Foundational Principles of SAR and QSAR for 4-Chloro-5-isopropyl-m-cresol Analogues

The biological activity of phenolic compounds is intricately linked to their physicochemical properties, which are dictated by their molecular structure. The basic principle of SAR is that similar molecules are expected to exhibit similar activities. wikipedia.org QSAR takes this a step further by creating mathematical models that quantify this relationship. wikipedia.org For analogues of this compound, SAR and QSAR studies focus on three key molecular features: the hydroxyl (-OH) group, the chlorine (-Cl) atom, and the alkyl substituents (isopropyl and methyl groups).

The key physicochemical properties, or descriptors, used in QSAR models for these compounds typically include:

Lipophilicity: Often quantified by the n-octanol/water partition coefficient (log K(ow) or logP), this descriptor measures a compound's hydrophobicity. The lipophilicity of phenolic compounds often shows a linear relationship with their ability to cross biological membranes and engage with hydrophobic pockets in target proteins. nih.govmdpi.com

Electronic Effects: The presence of electron-withdrawing (like -Cl) or electron-donating (like -CH3) groups alters the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group (pKa). These effects are crucial for interactions like hydrogen bonding and are often described by Hammett constants (σ). nih.govnih.gov

Steric Parameters: The size and shape of the molecule and its substituents influence how well it can fit into a biological target's binding site. Descriptors like the perimeter of the efficacious section (σDg) can quantify these steric effects. nih.gov

SAR studies on phenolic compounds have established several general principles. For instance, the number and position of hydroxyl groups are critical for antioxidant activity. nih.govnih.gov The presence of a second hydroxyl or an amino group, particularly in the ortho or para position, can significantly enhance radical scavenging activity due to strong electron-donating effects and the formation of stable products. researchgate.net Similarly, the activity of chlorophenols is strongly influenced by log K(ow) and steric factors. nih.gov

CompoundKey Structural FeaturesRelevant Physicochemical PropertiesTypical Biological Activity Influence
Phenol (B47542) Basic aromatic alcohol structure.Baseline lipophilicity and electronic character.Foundation for assessing substituent effects.
m-Cresol (B1676322) Methyl group at meta-position.Increased lipophilicity compared to phenol.Alkyl group can enhance membrane interaction.
Chlorophenol Chlorine atom on the ring.Increased lipophilicity and electron-withdrawing character.Electronic effects can alter pKa and binding interactions. nih.gov
4-Chloro-3-methylphenol (B1668792) Both chloro and methyl groups.Combines effects of both substituents on lipophilicity and electronics.A well-studied analogue demonstrating combined effects. ebi.ac.uk

Computational Approaches in QSAR Modeling

To refine the predictions made by traditional QSAR, three-dimensional QSAR (3D-QSAR) methods are employed. These approaches consider the 3D structure of the molecules and how their properties are distributed in space. Two of the most prominent 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. nih.gov The process involves aligning the molecules in a common orientation and then placing them in a 3D grid. At each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. These field values are then used as descriptors in a partial least squares (PLS) regression analysis to build a QSAR model.

In a study on the cytotoxicity of chlorophenols, a CoMFA model demonstrated high consistency and predictability. nih.gov The model revealed that the electrostatic field had a greater contribution to the biological activity than the steric field, indicating that the electronic properties of the chlorophenols were the dominant factor in their mechanism of toxicity. nih.gov Such models produce contour maps that visualize regions where changes in steric bulk or electrostatic charge would likely increase or decrease biological activity, guiding the design of new analogues.

CoMSIA is an extension of CoMFA that calculates similarity indices instead of interaction energies at the grid points. researchgate.net A key advantage of CoMSIA is that it evaluates additional physicochemical fields beyond steric and electrostatic, typically including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often provides a more detailed and interpretable model of the SAR.

For the same set of chlorophenols, a CoMSIA model also showed strong predictive power. nih.gov The analysis quantified the relative contributions of the electrostatic, hydrophobic, and steric fields to the biological activity. nih.gov Like CoMFA, CoMSIA generates intuitive contour maps. For example, a map might highlight a region where adding a hydrophobic group (like an isopropyl substituent) or a hydrogen bond acceptor (like the oxygen in the hydroxyl group) would be favorable for activity.

3D-QSAR Study ParameterDescriptionExample Finding for Chlorophenols nih.gov
Methodology CoMFA and CoMSIAPredictive models were developed for the cytotoxicity of chlorophenols.
Alignment Molecules are superimposed based on a common structural core.Essential for comparing molecular fields accurately.
Calculated Fields (CoMFA) Steric and Electrostatic.The electrostatic field contribution was found to be greater than the steric field.
Calculated Fields (CoMSIA) Steric, Electrostatic, Hydrophobic, H-bond donor/acceptor.The model quantified the relative contributions, with electrostatic being dominant (0.767), followed by hydrophobic (0.225) and steric (0.008).
Statistical Validation (q²) Cross-validated correlation coefficient; a measure of predictive ability.CoMFA model for 24h exposure showed a high q² of 0.891.
Statistical Validation (r²) Non-cross-validated correlation coefficient; a measure of model fit.CoMFA model for 24h exposure showed a high r² of 0.968.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

While QSAR models predict activity based on structure, molecular docking and molecular dynamics (MD) simulations aim to explain this activity by modeling the direct interaction between a ligand (e.g., a cresol (B1669610) analogue) and its biological target, typically a protein or enzyme. mdpi.comresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The method involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and scoring them based on their binding energy. nih.gov Docking can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.netnih.gov For phenolic compounds, docking studies often reveal crucial hydrogen bonds involving the hydroxyl group and hydrophobic interactions involving the aromatic ring and any alkyl substituents. nih.gov

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. researchgate.net Starting from a docked pose, an MD simulation calculates the forces between atoms and their resulting motions over time, effectively simulating the behavior of the complex in a biological environment (often including water). consensus.app These simulations can reveal the stability of the binding pose, the role of water molecules in mediating interactions, and conformational changes in the protein upon ligand binding. researchgate.netconsensus.app For polyphenols, MD simulations have highlighted the importance of water-mediated interactions and the flexibility of the ligand within the binding site. researchgate.net

Spectroscopic Structure-Activity Relationship (S-SAR) Analysis

Spectroscopic Structure-Activity Relationship (S-SAR) is a subset of QSAR where the descriptors used in the model are derived from experimental or calculated spectroscopic data. The rationale is that spectra (e.g., NMR, IR, UV-Vis) are a direct reflection of a molecule's structural and electronic properties. By quantifying features of these spectra, one can generate highly relevant descriptors for modeling biological activity.

For phenolic compounds, descriptors can be derived from:

NMR Spectroscopy: Chemical shifts (δ) are sensitive to the local electronic environment of an atom.

IR Spectroscopy: Vibrational frequencies (ν) correspond to the stretching and bending of specific bonds, reflecting bond strength.

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can calculate electronic properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are related to spectroscopic behavior and chemical reactivity. imist.ma

Once a set of spectroscopic or computational descriptors has been generated, an "algebraic model" is built to relate them to the observed biological activity. This model is typically a mathematical equation derived from statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms. nih.govimist.ma

The general form of a simple MLR model is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

Activity is the biological response being modeled.

D₁, D₂, ... Dₙ are the numerical values of the structural descriptors.

c₁, c₂, ... cₙ are the regression coefficients calculated by the model, indicating the weight or importance of each descriptor.

c₀ is a constant.

In the context of S-SAR, the descriptors (D) would be the quantified spectroscopic features. For example, a model might find that the antioxidant activity of a series of phenols is positively correlated with the energy of the HOMO and negatively correlated with the O-H bond dissociation energy, both of which can be derived from DFT calculations. nih.gov These models provide a direct, quantitative link between a molecule's fundamental electronic structure, as probed by spectroscopy, and its ultimate biological function.

Application in Ecotoxicological Endpoint Prediction

Quantitative Structure-Activity Relationship (QSAR) models are instrumental in predicting the ecotoxicological effects of chemical compounds, thereby providing a means to estimate their potential environmental impact without extensive animal testing. nih.gov These computational models establish a mathematical correlation between the chemical structure of a compound and its biological activity, such as toxicity to aquatic organisms. For substituted phenols, including this compound, QSAR studies are pivotal in forecasting their adverse effects on various trophic levels within aquatic ecosystems.

Research into the ecotoxicology of substituted phenols has revealed that their toxicity is significantly influenced by specific physicochemical properties. Two primary parameters that consistently emerge as dominant factors in QSAR models for this class of compounds are hydrophobicity and electronic characteristics. Hydrophobicity, often quantified as the logarithm of the octanol-water partition coefficient (log P or log Kow), dictates the compound's tendency to partition from the aqueous phase into biological membranes. nih.gov Electronic properties, described by parameters such as the acid dissociation constant (pKa) or Hammett sigma constants, govern the extent of ionization and the nature of interactions with molecular targets. imist.ma

The general paradigm for the aquatic toxicity of phenols involves narcosis, a non-specific mode of action where the chemical disrupts the functioning of cell membranes. However, the degree of toxicity can be modulated by the specific substituents on the phenol ring. For instance, the presence of electron-withdrawing groups can enhance toxicity.

In these studies, the biological activity is typically expressed as the negative logarithm of the 50% inhibitory growth concentration (pIC50). This value is then correlated with various calculated molecular descriptors to develop a predictive model. For a series of substituted phenols, including chloroxylenol, it has been demonstrated that a combination of hydrophobicity (log P) and electronic descriptors can effectively model their toxicity. imist.maajrconline.org

For example, a QSAR model for a series of phenols might take the general form:

pIC50 = a * log P + b * (electronic parameter) + c

Where 'a', 'b', and 'c' are constants derived from the regression analysis of a training set of compounds with known toxicities. The predictive power of such models is then validated using an external set of compounds.

The following table presents experimentally observed toxicity data for the related compound, 4-chloro-3,5-dimethylphenol (B1207549) (Chloroxylenol), against different aquatic organisms, which is the type of data used to build and validate QSAR models.

Observed Ecotoxicity Data for 4-Chloro-3,5-dimethylphenol (Chloroxylenol)

Test OrganismEndpointObserved Value (pIC50)Reference
Tetrahymena pyriformis50% growth inhibition (IGC50)1.201
Chlorella vulgarisNot specified1.4474 imist.ma

This table is for illustrative purposes, showing the type of data used in QSAR studies for a structurally similar compound. Specific predicted ecotoxicological data for this compound from a validated QSAR model is not available in the reviewed literature.

The development of multispecies QSAR models further enhances the regulatory utility of this approach by allowing the prediction of toxicity across different trophic levels, such as algae, daphnia, and fish, from a single model. nih.gov These models often employ more sophisticated machine learning algorithms, like decision trees and neural networks, to capture complex structure-toxicity relationships. nih.gov

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Methods (HPLC, GC) coupled with Mass Spectrometry (MS, MS/MS)

Chromatographic techniques, particularly when coupled with mass spectrometry, provide powerful tools for the separation, identification, and quantification of 4-Chloro-5-isopropyl-m-cresol.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the analysis of phenolic compounds. For the analysis of this compound, a reverse-phase (RP) HPLC method can be employed. sielc.com A typical mobile phase might consist of acetonitrile, water, and an acid modifier. sielc.com For compatibility with mass spectrometry, volatile modifiers like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com

The use of a tandem mass spectrometer (MS/MS) significantly enhances the selectivity and sensitivity of the analysis, which is crucial for trace-level detection in complex matrices. frontiersin.org LC-MS/MS methods are developed to be precise, and sensitive for quantifying phenolic components. frontiersin.org In some cases, derivatization can be employed to improve detection limits. For instance, the derivatization of p-cresol (B1678582) with dansyl chloride has been shown to enable detection at very low levels (0.85 ng/mL) in plasma samples. researchgate.net While not specific to this compound, this highlights a potential strategy for its ultra-trace analysis.

Table 1: HPLC Conditions for Analysis of this compound

Parameter Condition Reference
Column Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), water, and phosphoric acid (for UV detection) or formic acid (for MS detection) sielc.com
Mode Reverse Phase (RP) sielc.com

| Application | Analysis, isolation of impurities, pharmacokinetics | sielc.com |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another robust technique for the analysis of volatile and semi-volatile compounds like this compound. However, the direct analysis of polar phenolic compounds by GC can be challenging due to their potential for peak tailing and interaction with the stationary phase. To overcome these issues and to increase volatility and thermal stability, derivatization is a crucial step. nih.gov

Common derivatization strategies for phenolic compounds include silylation, acylation, and methylation. nih.govtandfonline.com Silylation, using reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), is a widely used technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) or t-butyldimethylsilyl (TBDMS) group, respectively. researchgate.netbiorxiv.orgnih.gov Acylation, for instance with acetic anhydride, can also be employed to form ester derivatives. researchgate.net These derivatization procedures result in less polar and more volatile compounds that exhibit better chromatographic behavior and produce characteristic mass spectra, aiding in their identification and quantification. tandfonline.com

Table 2: Common Derivatization Reagents for GC-MS Analysis of Phenolic Compounds

Derivatization Reagent Abbreviation Derivative Formed Reference
bis(trimethylsilyl)trifluoroacetamide BSTFA Trimethylsilyl (TMS) ether nih.gov
N-methyl-N-(trimethylsilyl)-trifluoroacetamide MSTFA Trimethylsilyl (TMS) ether biorxiv.org
N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide MTBSTFA t-butyldimethylsilyl (TBDMS) ether researchgate.net

Spectroscopic Techniques (NMR, UV-Vis, Fluorescence)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of organic molecules. ethernet.edu.et Through the analysis of ¹H NMR and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each proton and carbon atom in the this compound molecule can be determined.

Table 3: Predicted ¹H and ¹³C NMR Spectral Features for this compound

Moiety ¹H NMR Signal Type ¹³C NMR Chemical Shift Range (ppm)
Aromatic CH Singlets/Doublets 115-140
Aromatic C-Cl - 120-135
Aromatic C-OH - 150-160
Aromatic C-isopropyl - 140-150
Aromatic C-methyl - 130-140
Isopropyl CH Septet ~30-40
Isopropyl CH₃ Doublet ~20-25
Methyl CH₃ Singlet ~20-25

| Phenolic OH | Broad Singlet | - |

Note: The exact chemical shifts are dependent on the solvent and other experimental conditions. The data is predictive based on general principles and data for related isomers.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the photophysical properties of molecules. While many phenolic compounds exhibit native fluorescence, their quantum yields can be low. For analytical purposes, fluorescence detection is often enhanced through derivatization with a fluorogenic reagent.

For instance, aminocresol isomers have been successfully analyzed with high sensitivity by pre-column derivatization with fluorescamine, which reacts with the primary amine group to form a highly fluorescent product. nih.gov This approach improved detection limits significantly compared to UV detection. nih.gov Although this compound does not have a primary amine group, this example illustrates the potential of derivatization to enable highly sensitive quantification via fluorescence, should a suitable derivatizing agent for the phenolic hydroxyl group be employed. The intrinsic fluorescence properties of this compound itself are not extensively documented.

Hyphenated and Integrated Analytical Platforms (e.g., HPLC-SPE-NMR-TOF-MS)

The analysis of complex samples containing this compound can benefit from the use of advanced hyphenated and integrated analytical platforms. These systems combine multiple separation and detection techniques to provide comprehensive characterization of the analyte and the sample matrix.

A prime example is the hyphenation of HPLC with various detectors. An HPLC system can be coupled to a Diode Array Detector (DAD) for UV-Vis spectral information and then to a Mass Spectrometer (MS) for mass information (LC-DAD-MS). nih.govmdpi.com This provides orthogonal data that increases the confidence in peak identification.

For even more complex analyses, platforms such as HPLC-Solid Phase Extraction (SPE)-NMR-Time of Flight (TOF)-MS represent the cutting edge of analytical capability. In such a system, the HPLC separates the components of a mixture. Selected peaks can be automatically trapped on an SPE cartridge, which is then eluted with a deuterated solvent directly into an NMR spectrometer for structural elucidation. The effluent from the HPLC can also be simultaneously directed to a high-resolution mass spectrometer like a TOF-MS for accurate mass measurements and elemental composition determination. While the direct application of such a comprehensive system to this compound has not been reported, the principles are well-established for the analysis of natural products and other complex mixtures.

Chemometric Approaches in Data Analysis

Chemometric approaches have become indispensable in the analysis of complex chemical mixtures, such as those containing cresol (B1669610) derivatives and other phenolic compounds. These statistical and mathematical methods are particularly powerful for extracting meaningful information from large and complex analytical datasets, such as those generated by spectroscopic and chromatographic techniques. In the context of analyzing compounds like this compound, especially in the presence of isomers or other structurally similar molecules, chemometrics can overcome challenges of signal overlap and matrix interference that can hinder traditional univariate calibration methods.

The primary advantage of chemometrics lies in its ability to utilize the full spectrum or chromatogram for analysis, rather than relying on a single wavelength or peak. This multivariate approach enhances the robustness, accuracy, and predictive power of analytical methods. Techniques such as Principal Component Regression (PCR) and Partial Least Squares (PLS) regression are particularly well-suited for the quantitative analysis of phenolic compounds. pjps.pk

For instance, in the spectrophotometric analysis of cresol isomers, which exhibit significant spectral overlap, PCR and PLS have been successfully applied. pjps.pk These methods involve building a calibration model from the UV spectra of a set of standard samples with known concentrations. The model is then used to predict the concentrations of the individual isomers in unknown samples. A study on the simultaneous determination of cresol isomers demonstrated the high accuracy and precision achievable with these methods, obviating the need for prior separation. pjps.pk

The validation of such chemometric models is crucial and typically involves analyzing an independent set of samples. Key performance indicators include the mean percent recovery and the percent relative standard deviation (%RSD). Research has shown that for the analysis of cresol isomers using PLS and PCR, the mean recoveries can be in the range of 99.96% to 100.41%, with %RSD values between 0.15% and 0.72%, indicating excellent accuracy and precision. pjps.pk

The table below presents a representative summary of validation results for the simultaneous determination of cresol isomers using chemometric methods, illustrating the effectiveness of these approaches. While this data is for cresol isomers, similar performance would be expected in the development of a chemometric method for this compound.

Table 1: Representative Validation Data for Chemometric Analysis of Cresol Isomers

Chemometric MethodAnalyteMean % Recovery% Relative Standard Deviation (%RSD)
Principal Component Regression (PCR)o-Cresol100.410.72
m-Cresol (B1676322)99.960.68
p-Cresol100.270.61
Partial Least Squares (PLS)o-Cresol100.150.15
m-Cresol100.080.23
p-Cresol100.120.18

Data adapted from a study on the simultaneous spectrophotometric determination of cresol isomers. pjps.pk

The application of chemometrics extends beyond spectrophotometry to other analytical techniques like High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net In HPLC, chemometric methods can be used to resolve overlapping chromatographic peaks, a common issue in the analysis of complex samples containing multiple phenolic compounds. researchgate.net By analyzing the multi-wavelength data from a diode-array detector (DAD), it is possible to deconvolute the signals and accurately quantify individual components even with incomplete chromatographic separation.

Ultimately, the integration of chemometric data analysis with advanced analytical instrumentation provides a powerful toolkit for the accurate and reliable characterization and quantification of this compound, particularly in complex matrices where traditional analytical approaches may fall short.

Emerging Research Themes and Future Directions

Novel Hybrid Compound Design and Synthesis Leveraging 4-Chloro-5-isopropyl-m-cresol Scaffold

The structural backbone of this compound, a chlorinated isopropyl cresol (B1669610), serves as a valuable scaffold in synthetic chemistry for creating novel hybrid compounds. Research into related isomers, such as chlorothymol (B1668835) (4-chloro-2-isopropyl-5-methylphenol), highlights the potential of this chemical framework. Studies have shown that chlorinated thymol (B1683141) derivatives can be considered new lead compounds for developing therapeutics, particularly against antimicrobial-resistant strains. jmb.or.krnih.gov For instance, chlorothymol has demonstrated antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA) and prevents the formation of its biofilms. jmb.or.krnih.gov

The synthesis of isopropyl cresols can be achieved through various methods, including a two-step process involving monoterpene oxidation and terpenone isomerization. researchgate.net This approach allows for the creation of specific isomers from natural precursors like 3-carene (B45970) and α-pinene. researchgate.net While these methods have been established for compounds like thymol and carvacrol, they provide a foundational strategy for the targeted synthesis of less common isomers like this compound and its derivatives. researchgate.net The goal of leveraging this scaffold is to design hybrid molecules that combine the biocidal properties of the chlorinated phenol (B47542) group with other functional moieties to enhance efficacy or introduce new functionalities.

Table 1: Synthesis of Isopropyl Cresols from Monoterpenes

Starting MaterialIntermediate TerpenoneFinal Isopropyl Cresol Product(s)Catalyst/Conditions
3-CareneCarvone, Piperitenone5-Isopropyl-3-methylphenol, CarvacrolCrO₃-Al₂O₃; 13X molecular sieves
α-PineneVerbenoneThymol, 4-Isopropyl-3-methylphenolCrO₃-Al₂O₃; 13X molecular sieves

This table summarizes the synthetic pathways for producing various isopropyl cresol isomers, demonstrating the chemical strategies that can be adapted for the this compound scaffold. researchgate.net

Table 2: Antimicrobial Activity of Chlorothymol (a structural isomer)
ActivityTarget OrganismObservation
Antimicrobial ActivityMRSAExhibits direct antimicrobial action. jmb.or.krnih.gov
Biofilm InhibitionMRSAAlmost completely inhibits biofilm formation at sub-MIC levels. jmb.or.kr
Mature BiofilmMRSALeads to a decrease in the viability of cells in mature biofilms. jmb.or.kr
Synergistic EffectMRSAShows synergistic antimicrobial activity with oxacillin (B1211168). jmb.or.krnih.gov

This table details the observed bioactivities of a related chlorinated thymol derivative, suggesting the potential applications for new compounds synthesized from the this compound scaffold. jmb.or.krnih.gov

Advanced Bioremediation and Environmental Engineering Applications

While this compound and its parent compound, p-chloro-m-cresol (PCMC), are known for their use as biocides and preservatives in various industries, their application in environmental remediation is a nascent field of study. researchgate.netnih.gov Chlorinated phenols are often environmental pollutants themselves, making their use in remediation counterintuitive without significant modification or specific application design.

Currently, publicly available research on the direct use of this compound for bioremediation or environmental engineering projects is limited. Future research could explore the possibility of using this compound as a building block for more complex molecules, such as specialized surfactants or chelating agents, designed for targeted pollutant capture or degradation. Another potential avenue is investigating its controlled use to inhibit microbial growth in specific industrial water systems, thereby preventing biofouling, a significant challenge in environmental engineering. However, this would require extensive research to ensure that the compound does not persist in the environment or cause unintended ecological harm.

Integration of Multi-Omics Data in Mechanistic Studies

Understanding the precise mechanisms by which this compound interacts with biological systems is crucial for its development in any application. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, holistic approach to achieve this. mdpi.comnih.gov Although specific multi-omics studies on this compound are not yet widely published, the methodology has been successfully applied to other natural and synthetic compounds to elucidate their modes of action. mdpi.com

For example, multi-omics analysis of plant extracts has decoded the biosynthetic pathways of therapeutic compounds and identified the key genes and proteins involved. mdpi.com A similar approach could be applied to study the effects of this compound on a target organism, such as a pathogenic bacterium. By analyzing changes across the genome, transcriptome, proteome, and metabolome simultaneously, researchers could identify the specific cellular pathways disrupted by the compound, revealing its mechanism of action in unprecedented detail. This data is invaluable for optimizing the compound's structure for increased potency and selectivity.

Table 3: Overview of Multi-Omics Technologies and Their Applications

Omics FieldSubject of AnalysisPotential Application in Studying this compound
Genomics DNAIdentifying genetic mutations or markers conferring resistance or susceptibility to the compound.
Transcriptomics RNAMeasuring changes in gene expression to see which cellular processes are activated or suppressed upon exposure.
Proteomics ProteinsQuantifying changes in protein levels to identify direct protein targets or downstream pathway effects.
Metabolomics MetabolitesProfiling changes in small-molecule metabolites to understand the compound's impact on cellular metabolism and physiology. mdpi.com

Development of Predictive Computational Models for Complex Biological and Environmental Interactions

As with many specialty chemicals, the development of predictive computational models represents a significant frontier in understanding the behavior of this compound. These in silico models can forecast the compound's biological activity, environmental fate, and potential toxicity before extensive and costly laboratory experiments are conducted.

Currently, dedicated computational models for the complex interactions of this compound are an area of future development. Such models would likely employ techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to correlate the molecule's structural features with its biocidal efficacy. Furthermore, molecular docking simulations could predict how it binds to specific protein targets in pathogens. For environmental applications, models could predict its persistence, partitioning in soil and water, and potential for bioaccumulation. The development of these predictive tools is essential for accelerating the research and development cycle and for conducting robust risk assessments for any new application.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing high-purity 4-Chloro-5-isopropyl-m-cresol, and what methodologies address these issues?

  • Answer : The synthesis of this compound often results in mixtures containing isomers (e.g., 4-isopropyl-m-cresol, thymol) and by-products (e.g., diisopropyl derivatives). A novel separation method involves alkylation with agents like propylene or isobutylene, followed by rectification. This converts interfering isomers (e.g., 4-isopropyl-m-cresol) into higher-boiling-point derivatives, enabling their removal via distillation. Alkali extraction can further eliminate 2,6-diisopropyl derivatives due to their insolubility in aqueous alkali solutions .

Q. Which analytical techniques are recommended for characterizing the purity of this compound?

  • Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are critical for detecting isomers (e.g., thymol, 4-isopropyl-m-cresol). Melting point analysis (66–66.5°C) and nuclear magnetic resonance (NMR) spectroscopy help confirm structural integrity. For trace impurities, mass spectrometry coupled with GC (GC-MS) is advised .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Answer : The compound is acutely toxic (oral LD50: 200–5000 mg/kg in animals) and a severe eye irritant. Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of aerosols; store in airtight containers away from oxidizers. In case of exposure, rinse affected areas with water and seek medical evaluation .

Advanced Research Questions

Q. How does this compound interact with calcium channels in malignant hyperthermia (MH)-susceptible models, and what experimental designs validate this mechanism?

  • Answer : In MH-susceptible swine, this compound triggers fulminant MH episodes at doses >1,500 µmol/kg by inducing sarcoplasmic reticulum Ca²⁺ release. In vitro, muscle contracture tests using 50 µmol concentrations differentiate susceptible from normal tissues. Experimental protocols involve monitoring end-tidal CO₂, blood pressure, and plasma Ca²⁺ levels during incremental dosing. Note: Plasma levels drop rapidly post-administration, requiring real-time pharmacokinetic monitoring .

Q. How can researchers resolve contradictions in toxicological data (e.g., NOEL variations) across species for this compound?

  • Answer : Species-specific metabolism (e.g., glucuronidation rates in rodents vs. humans) and exposure routes (oral vs. dermal) contribute to discrepancies. To harmonize

  • Conduct cross-species comparative studies with standardized dosing (mg/kg/day).
  • Use in vitro hepatocyte models to assess metabolic pathways.
  • Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .

Q. What strategies optimize the separation of this compound from structurally similar cresols in complex mixtures?

  • Answer : A three-step approach is effective:

Alkali extraction : Remove 2,6-diisopropyl derivatives via their insolubility in NaOH (10% w/v).

Alkylation : React the mixture with propylene (80°C, H₂SO₄ catalyst) to convert 4-isopropyl-m-cresol to 4,6-diisopropyl-m-cresol.

Fractional distillation : Isolate this compound (boiling point: ~235°C) from higher-boiling derivatives. Solvents like toluene improve phase separation .

Q. What are the implications of this compound’s octanol-water partition coefficient (log P) in designing cytotoxicity assays?

  • Answer : With a log P of ~3.8 (estimated), the compound is moderately lipophilic, favoring membrane penetration. For in vitro assays:

  • Use solvent carriers like dimethyl sulfoxide (DMSO) at ≤0.1% to avoid cellular toxicity.
  • Pre-incubate with serum proteins to mimic physiological binding.
  • Include controls for solvent-induced artifacts .

Methodological Guidance

  • For Contradictory Data : Cross-reference in vivo and in vitro results (e.g., MH triggers at high doses vs. low in vitro efficacy) by correlating plasma concentration-time profiles with tissue-specific effects .
  • For Purity Standards : Validate separation efficiency using NMR to confirm absence of 4-isopropyl-m-cresol (δH 6.7–7.2 ppm) and thymol (δH 2.3 ppm, isopropyl group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.